3-(3-methoxyphenyl)-2-methyl-2-Propenal
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Overview
Description
3-(3-methoxyphenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-methyl-2-Propenal typically involves the reaction of 3-methoxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-methoxyphenyl)-2-methyl-2-Propenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the modulation of various cellular processes, including enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)propionic acid
- 3-methoxyphencyclidine
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis and a promising candidate for various scientific research applications .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C11H12O2/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-8H,1-2H3/b9-6+ |
InChI Key |
HWKJLUSBYIGRJW-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC)/C=O |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC)C=O |
Origin of Product |
United States |
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